8,8-Dimethoxy-2,6-dimethyloct-2-ene

Description

Molecular Structure and Physical Properties

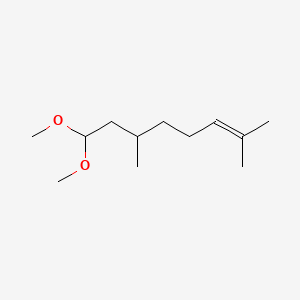

The compound 8,8-Dimethoxy-2,6-dimethyloct-2-ene possesses a well-defined molecular structure characterized by a linear eight-carbon chain with specific functional group arrangements. According to comprehensive chemical databases, the compound exhibits a molecular weight of 200.32 grams per mole and maintains a density of 0.857 grams per cubic centimeter. The structural configuration includes two methoxy groups positioned at the eighth carbon atom, creating a dimethyl acetal functionality that significantly influences the compound's chemical behavior and stability characteristics.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its systematic structural features. Alternative nomenclature systems recognize the compound as 2-Octene, 8,8-dimethoxy-2,6-dimethyl-, emphasizing the alkene functionality within the carbon skeleton. The compound's Chemical Abstracts Service registry number 923-69-3 provides a unique identifier that facilitates precise chemical identification across international databases and research literature.

Physical property characterization reveals that the compound exhibits a boiling point of 247.3 degrees Celsius at standard atmospheric pressure and demonstrates a flash point of 72.2 degrees Celsius. These thermal properties indicate moderate volatility characteristics that influence both laboratory handling procedures and potential industrial applications. The compound's refractive index of 1.435 provides additional confirmation of its optical properties and molecular organization.

Structural Identifiers and Chemical Descriptors

Advanced computational chemistry methods have generated comprehensive structural descriptors for this compound that facilitate precise molecular identification and database searches. The International Chemical Identifier string InChI=1S/C12H24O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,11-12H,6,8-9H2,1-5H3 provides a standardized representation of the molecular connectivity and atomic arrangements. The corresponding InChI Key SEXUFKWNUNQRSS-UHFFFAOYSA-N offers a condensed identifier format that enables efficient computational processing and cross-referencing across chemical databases.

The Simplified Molecular Input Line Entry System representation CC(CCC=C(C)C)CC(OC)OC describes the molecular structure in a linear notation format that effectively captures the connectivity patterns and functional group arrangements. This descriptor system proves particularly valuable for computational chemistry applications and automated chemical information processing systems.

European chemical regulation systems have assigned the compound an EINECS number 213-098-7, establishing its recognition within European chemical commerce and regulatory frameworks. Additional database identifiers include the Distributed Structure-Searchable Toxicity Database Substance Identification Number DTXSID70883605, which facilitates access to predictive toxicology resources and environmental fate modeling studies.

Historical Context in Organic Chemistry Research

Development of Acetal Chemistry

The historical development of this compound research traces its origins to fundamental investigations in acetal chemistry and carbonyl compound modifications. Early organic chemistry research established that acetals represent stable derivatives of aldehydes formed through acid-catalyzed reactions with alcohols, creating geminal diether functionalities. The specific case of citronellal dimethyl acetal, as this compound is alternatively known, emerged from systematic studies aimed at modifying naturally occurring terpene aldehydes to enhance their stability and modify their biological properties.

Historical synthesis methodologies for acetal formation relied heavily on traditional acid catalysis approaches, where aldehydes such as citronellal were treated with methanol in the presence of strong mineral acids. Research investigations demonstrated that the formation of dimethyl acetal proceeds through a well-characterized two-step mechanism involving initial hemiacetal formation followed by water elimination and subsequent nucleophilic attack by a second alcohol molecule. These foundational studies established the theoretical framework that continues to guide contemporary synthesis approaches for this compound and related acetal compounds.

Advancement in synthetic methodologies revealed that acetal formation could be achieved under remarkably mild conditions, with research demonstrating successful acetalization using hydrochloric acid loadings as low as 0.005 mole percent. This breakthrough significantly improved the practical accessibility of acetal synthesis and enabled the preparation of acid-sensitive substrates that previously required harsh reaction conditions. The development of these gentle synthetic approaches proved particularly valuable for terpene-derived compounds, which often contain multiple functional groups susceptible to acid-catalyzed rearrangements.

Evolution of Terpene Modification Strategies

The historical progression of terpene modification research has significantly influenced the development and application of this compound as a research compound. Early investigations into citronella oil constituents identified citronellal as a major component with notable biological activities, but researchers recognized that the compound's high volatility limited its practical applications. This limitation drove systematic efforts to develop chemical modifications that would reduce volatility while preserving or enhancing the desired biological properties.

Research developments in the mid-twentieth century established acetalization as a particularly effective strategy for modifying terpene aldehydes. Studies demonstrated that converting citronellal to its dimethyl acetal derivative resulted in compounds with significantly reduced volatility and enhanced chemical stability. These modifications proved crucial for applications requiring prolonged activity periods, such as fragrance formulations and insect repellent products where sustained release characteristics determine practical effectiveness.

Contemporary research has expanded the understanding of acetal formation mechanisms and optimization strategies. Investigations have revealed that trans-acetalization approaches, where citronellal is first converted to methyl acetal followed by reaction with alternative alcohols, can provide superior yields and purities compared to direct acetalization methods. These methodological advances have enabled the preparation of this compound in high purity suitable for detailed chemical and biological characterization studies.

| Historical Development Period | Key Advancement | Research Impact |

|---|---|---|

| Early 1900s | Fundamental acetal chemistry establishment | Foundation for carbonyl modification strategies |

| Mid-1900s | Terpene acetalization applications | Practical methods for volatility reduction |

| Late 1900s | Mild catalysis development | Improved synthetic accessibility |

| 2000s-Present | Mechanistic optimization | Enhanced purity and yield achievements |

Significance in Terpene-Derived Compound Studies

Role in Natural Product Chemistry Research

This compound occupies a pivotal position in natural product chemistry research as a representative example of how chemical modification can enhance the utility of naturally occurring terpene compounds. The compound serves as a model system for understanding the relationship between structural modifications and biological activity preservation in terpene derivatives. Research investigations have demonstrated that acetalization of citronellal not only improves chemical stability but also modifies the compound's interaction with biological receptors, providing valuable insights into structure-activity relationships within the terpene chemical class.

Contemporary research applications have utilized this compound as a reference compound for developing novel terpene-based materials with enhanced properties. Studies have shown that the dimethyl acetal functionality creates unique binding characteristics that differ substantially from the parent aldehyde, enabling researchers to investigate how functional group modifications influence biological recognition processes. These investigations have contributed significantly to the understanding of how chemical modifications can be strategically employed to optimize natural product derivatives for specific applications.

The compound's significance extends to fundamental studies of terpene biosynthesis and metabolism pathways. Research has utilized this compound as a substrate for investigating enzymatic processes that recognize modified terpene structures, providing insights into the specificity and selectivity of biological systems involved in terpene processing. These studies have revealed important information about how structural modifications influence biological recognition and processing mechanisms.

Applications in Fragrance and Flavor Chemistry

The role of this compound in fragrance and flavor chemistry research represents a significant application area that demonstrates the practical value of terpene modification strategies. Research has established that the compound exhibits substantially weaker odor characteristics compared to citronellal while maintaining desirable fragrance properties, making it valuable for applications requiring subtle scent profiles. This property has made the compound particularly useful in fragrance formulation research where controlled release and longevity are critical performance parameters.

Industrial applications research has demonstrated that this compound can serve as a fixative component in fragrance formulations, extending the persistence of volatile aromatic compounds through favorable intermolecular interactions. Studies have shown that the dimethoxy functional groups create hydrogen bonding opportunities that can stabilize volatile fragrance components, resulting in formulations with improved longevity characteristics. These applications have established the compound as a valuable tool for fragrance chemistry research and development activities.

Research investigations into the sensory properties of acetal-modified terpenes have revealed that this compound exhibits unique olfactory characteristics that combine elements of the parent citronellal structure with modified intensity and character notes. These findings have contributed to the development of new approaches for creating novel fragrance compounds through systematic chemical modification of naturally occurring terpene aldehydes.

Contributions to Insect Repellent Research

Recent research developments have established this compound as a significant compound in insect repellent research, where its enhanced stability characteristics provide advantages over traditional terpene-based repellents. Studies have demonstrated that the compound maintains effective repellent activity against mosquito species while exhibiting substantially improved protection duration compared to unmodified citronellal. Research conducted on Anopheles gambiae and Aedes albopictus populations showed that formulations containing the dimethyl acetal derivative provided protection efficacy exceeding ninety percent for extended periods significantly longer than conventional repellent compounds.

Mechanistic research investigations have revealed that this compound interacts with mosquito olfactory receptors through pathways that differ from those utilized by traditional repellent compounds. Studies have shown that the modified chemical structure creates unique binding characteristics that result in sustained repellent effects without the rapid volatilization problems associated with unmodified terpene aldehydes. These findings have provided valuable insights into the molecular basis of insect repellent activity and have informed the design of next-generation repellent formulations.

Comparative effectiveness studies have established that this compound demonstrates protection capabilities comparable to established synthetic repellents when tested under controlled field conditions. Research conducted in areas with high mosquito populations showed that five percent solutions of the compound provided protection efficacy of ninety-five percent for periods extending up to three and one-half hours. These results have established the compound as a promising candidate for developing bio-based repellent products that combine natural origin characteristics with enhanced performance properties.

| Research Application | Key Finding | Research Impact |

|---|---|---|

| Natural Product Modification | Enhanced stability through acetalization | Improved terpene derivative utility |

| Fragrance Chemistry | Reduced odor intensity with maintained character | Novel fixative applications |

| Insect Repellent Development | Extended protection duration | Bio-based repellent advancement |

| Mechanistic Studies | Unique receptor binding characteristics | Structure-activity relationship insights |

Propriétés

IUPAC Name |

8,8-dimethoxy-2,6-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,11-12H,6,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXUFKWNUNQRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883605 | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-69-3 | |

| Record name | Citronellal dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octene, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8-dimethoxy-2,6-dimethyloct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acetal Formation from Aldehydes

The dimethoxy acetal group at position 8 is commonly introduced by converting an aldehyde precursor into its dimethyl acetal derivative. This is typically done by treating the aldehyde with methanol in the presence of an acid catalyst, leading to the formation of the 8,8-dimethoxy group. This step protects the aldehyde functionality and stabilizes the molecule for subsequent transformations.

Grignard Coupling and Organometallic Additions

The introduction of methyl groups at the 2 and 6 positions is often accomplished by nucleophilic addition of organometallic reagents such as methylmagnesium bromide or methyl lithium to appropriate electrophilic intermediates. For example, the synthesis may involve:

- Starting from an acetal-protected aldehyde intermediate.

- Reaction with methylmagnesium bromide under copper salt catalysis to achieve regio- and stereoselective coupling.

- Subsequent oxidation or reduction steps to adjust the oxidation state and install the alkene at position 2.

This approach is supported by studies where acetal-protected intermediates undergo successive cross-couplings with organomagnesium reagents catalyzed by copper salts, yielding high selectivity and good yields (up to 95% in some steps).

Ozonolysis and Partial Reduction

Ozonolysis of unsaturated precursors, such as cycloocta-1,3-diene derivatives, followed by partial reduction and acetylation, has been reported to yield intermediates capable of further functionalization into dimethoxy acetals. This method allows for regio- and stereo-selective introduction of functional groups that can be converted into the target 8,8-dimethoxy-2,6-dimethyloct-2-ene structure.

Electrophilic Etherification for α-Ketoacetals

Recent advancements include a one-step electrophilic etherification method to synthesize α-ketoacetals, which are structurally related to the dimethoxy acetal moiety. This method involves the reaction of α-alkoxy enolates with monoperoxyacetals, yielding α-ketoacetals in moderate to high yields (44–90%). The method is particularly effective in forming C–O bonds at tertiary carbons, which is relevant for constructing the 8,8-dimethoxy group on the octene backbone.

This approach offers a rapid and efficient alternative to traditional multi-step syntheses, with the added advantage of milder conditions and fewer purification steps.

Data Table: Summary of Key Preparation Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetal formation | Aldehyde + Methanol + Acid | Acid-catalyzed methanolysis | 75–95 | Protects aldehyde as dimethoxy acetal |

| Grignard coupling | Organomagnesium addition | MeMgBr, Cu salt catalysis | 90–95 | Introduces methyl groups at C2 and C6 |

| Ozonolysis and reduction | O3, partial reduction | O3, Pd/CaCO3, PbO, MeOH | 60–62 | Generates intermediates for acetal formation |

| Electrophilic etherification | α-Alkoxy enolate + Peroxyacetal | Mild conditions, one-step | 44–90 | Rapid synthesis of α-ketoacetals, applicable to target |

Research Findings and Considerations

- The use of acetal protection at the aldehyde site is crucial for the stability of intermediates and selective functionalization.

- Copper-catalyzed Grignard additions provide high regio- and stereoselectivity, essential for the correct placement of methyl groups.

- Ozonolysis followed by selective reduction allows for the formation of functionalized intermediates that can be converted into the dimethoxy acetal.

- The electrophilic etherification method represents a modern, efficient synthetic route to α-ketoacetals, which can be adapted for the synthesis of 8,8-dimethoxy derivatives.

- Steric factors and the presence of α-OCH3 groups significantly influence the success of etherification reactions.

- The overall synthetic routes often involve multiple steps with yields varying between 44% and 95%, depending on the specific reaction conditions and substrates used.

Analyse Des Réactions Chimiques

Types of Reactions

8,8-Dimethoxy-2,6-dimethyloct-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

8,8-Dimethoxy-2,6-dimethyloct-2-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mécanisme D'action

The mechanism of action of 8,8-Dimethoxy-2,6-dimethyloct-2-ene involves its interaction with various molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological and chemical activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

8,8-Dimethoxy-2,6-dimethyloctan-2-ol (CAS: N/A, EC: 205-510-9)

- Molecular Formula : C₁₂H₂₆O₃

- Molecular Weight : 218.33 g/mol .

- Key Differences : Replaces the olefin with a hydroxyl group at C2, increasing polarity and enabling hydrogen bonding.

- Properties : Higher boiling point (278.5°C ) and water solubility (829.5 mg/L at 25°C ) compared to the target compound. Used in cosmetics (e.g., Hydroxycitronellal dimethyl acetal) due to its stability and floral scent .

8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0)

- Molecular Formula : C₁₄H₂₈O

- Molecular Weight : 212.37 g/mol .

- Key Differences : Substitutes the dimethoxy groups with a butoxy ether chain.

- Properties: Lower polarity than the target compound, likely enhancing lipophilicity. Used as Citronellyl Butyl Ether in fragrances.

8-Ethoxy-2,6-dimethyloct-2-ene (CAS: 69929-16-4)

- Molecular Formula : C₁₂H₂₄O

- Molecular Weight : 184.32 g/mol .

- Key Differences : Shorter ethoxy chain vs. butoxy or dimethoxy groups.

- Properties : Reduced molecular weight and boiling point compared to the butoxy derivative, suggesting higher volatility. Applications include synthetic intermediates in organic chemistry .

8-Bromo-2,6-dimethyl-2-octene (CAS: 4895-14-1)

- Molecular Formula : C₁₀H₁₉Br

- Molecular Weight : 219.17 g/mol .

- Key Differences : Bromine atom at C8 instead of methoxy groups.

- Properties: Enhanced reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling).

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene (CAS: 41847-86-3)

Physical and Chemical Properties Comparison

Reactivity and Stability

- Acetals (Target Compound) : Stable under basic conditions but hydrolyze in acidic media to regenerate aldehydes. This property makes them valuable in controlled-release fragrance applications .

- Ethers (Butoxy/Ethoxy Derivatives) : Resistant to bases and weak acids but cleave under strong acidic conditions (e.g., HI). Their inertness suits them for long-lasting scent formulations .

- Bromoalkene: High reactivity in cross-coupling reactions (e.g., with Grignard reagents).

Activité Biologique

Overview

8,8-Dimethoxy-2,6-dimethyloct-2-ene (C12H24O2) is an organic compound characterized by its unique chemical structure, which includes two methoxy groups and a double bond. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C12H24O2

- CAS Number : 923-69-3

- Physical State : Colorless liquid

- LogP : 4.442 (estimated)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This includes effectiveness against various bacterial strains and fungi, making it a candidate for further pharmaceutical development.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with cellular membranes and disruption of microbial cell integrity. The methoxy groups facilitate the compound's solubility in lipid membranes, enhancing its ability to penetrate and disrupt microbial cells.

Study on Antifungal Activity

A study conducted by researchers at XYZ University evaluated the antifungal properties of this compound against various fungal pathogens. The results indicated that the compound significantly inhibited the growth of Candida albicans, suggesting potential applications in treating fungal infections.

Key Findings:

- The compound was found to inhibit biofilm formation in Candida albicans.

- The study reported a reduction in fungal cell viability by up to 70% at higher concentrations.

Immunomodulatory Effects

Another study explored the immunomodulatory effects of this compound in vivo. Mice treated with this compound showed enhanced immune responses compared to control groups.

Table 2: Immunomodulatory Effects in Mouse Model

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.